molecular formula C25H28N2O6 B613746 Alloc-Lys(Fmoc)-OH CAS No. 186350-56-1

Alloc-Lys(Fmoc)-OH

Cat. No.: B613746
CAS No.: 186350-56-1
M. Wt: 452,51 g/mole
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Alloc-Lys(Fmoc)-OH, also known as this compound, is a useful research compound. Its molecular formula is C25H28N2O6 and its molecular weight is 452,51 g/mole. The purity is usually 95%.
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Scientific Research Applications

  • Supramolecular Gels : Fluorenylmethoxycarbonyl (FMOC) functionalized amino acids like FMOC-Lys(FMOC)-OH are used in creating supramolecular hydrogels. These gels have biomedical applications due to their biocompatibility and biodegradability. FMOC-Lys(FMOC)-OH, in particular, shows weak antimicrobial properties, and its incorporation in supramolecular gels can enhance antimicrobial activity. Techniques like Fourier-Transform Infrared, UV-vis, fluorescence spectroscopy, dynamic light scattering, and scanning electron microscopy are used for characterization (Croitoriu et al., 2021).

  • Large Scale Preparation : A method for large-scale preparation of Fmoc-Lys(Alloc) has been reported, yielding high efficiency and simplicity. This method can be adapted for near one-pot procedures, offering practical advantages in synthesizing peptides (Crivici & Lajoie, 1993).

  • Peptide Synthesis Improvement : Fmoc-L-Lys(Boc)-Gly-OH, involving FMOC-Lys, has been studied to simplify and improve the synthesis of polypeptides. This research is significant for understanding the synthesis of complex polypeptides and improving efficiency in material costs and yield (Zhao Yi-nan & Melanie Key, 2013).

  • Azido-Protected Peptides : Azido-protected Fmoc–Lys–OH has been synthesized and used for peptide condensation without significant side reactions. This method is significant in peptide ligation, showing potential in various synthetic applications (Katayama et al., 2008).

  • Alternative Protecting Groups : Research into alternative protecting groups like vinyl ether benzyloxycarbonyl (VeZ) shows that Fmoc-Lys(VeZ)-OH can be a versatile alternative to Fmoc-Lys(Alloc)-OH in peptide synthesis. This has implications for developing new methods in solid-phase peptide synthesis (Staderini et al., 2018).

Properties

IUPAC Name

(2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(prop-2-enoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O6/c1-2-15-32-25(31)27-22(23(28)29)13-7-8-14-26-24(30)33-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-6,9-12,21-22H,1,7-8,13-16H2,(H,26,30)(H,27,31)(H,28,29)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGIXLCPDFRQJL-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)N[C@@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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